ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate
Overview
Description
ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran class. This compound is known for its unique structure, which includes a benzofuran core, a fluorophenoxy group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the fluorophenoxy group and the ethyl ester moiety. The key steps in the synthesis include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Fluorophenoxy Group: This step typically involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound is known to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxylic acid derivatives: These compounds share the benzofuran core but differ in their substituents.
Fluorophenoxy derivatives: Compounds with similar fluorophenoxy groups but different core structures.
Ethyl ester derivatives: Compounds with ethyl ester moieties but different aromatic cores.
Uniqueness
The uniqueness of ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate lies in its combination of the benzofuran core, fluorophenoxy group, and ethyl ester moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFZJWPTMPRCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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